molecular formula C12H19NO4 B13543026 1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid

Cat. No.: B13543026
M. Wt: 241.28 g/mol
InChI Key: PWXIBBXJNNPUMQ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid typically involves the following steps:

Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid can be compared with other Boc-protected compounds, such as:

These compounds share the Boc protecting group but differ in the structure of the nitrogen-containing ring, which can influence their reactivity and applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13,9(14)15)8-4-5-8/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

PWXIBBXJNNPUMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2CC2)C(=O)O

Origin of Product

United States

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